6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The phenoxy group is introduced through an electrophilic aromatic substitution reaction, facilitated by the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 6-phenoxy-2,3-dihydro-1H-indene-1,2-dione.
Reduction: Formation of 6-phenoxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Formation of halogenated derivatives like 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.
Scientific Research Applications
6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid
- 1H-Indene-1-carboxylic acid, 6-amino-2,3-dihydro-
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Comparison: 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to the presence of the phenoxy group, which significantly enhances its chemical reactivity and potential applications. Compared to its analogs, this compound exhibits unique properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
61346-52-9 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-phenoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c17-16(18)14-9-7-11-6-8-13(10-15(11)14)19-12-4-2-1-3-5-12/h1-6,8,10,14H,7,9H2,(H,17,18) |
InChI Key |
IMWQQVFSVKFESB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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